N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide
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Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is sodium channels . Sodium channels are biological mediators of electrical signaling and are involved in pain signaling. They mediate the rapid upstroke of the action potential of many excitable cell types, such as neurons, skeletal myocytes, and cardiac myocytes .
Mode of Action
This compound acts as a modulator of sodium channels . It interacts with these channels and inhibits their function, which can lead to a decrease in pain signaling. This makes the compound potentially useful in the treatment of various disorders, including pain .
Biochemical Pathways
neuronal signaling pathways mediated by sodium channels. The inhibition of these channels can disrupt the propagation of action potentials, thereby affecting the transmission of pain signals .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of sodium channels . This can lead to a decrease in the propagation of action potentials in neurons, which can result in a reduction in pain signaling .
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-22-17-9-6-14(23-19(25)18-3-2-10-27-18)11-16(17)20(26)24(12)15-7-4-13(21)5-8-15/h4-9,11,18H,2-3,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCYRSSNHTNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCO3)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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